MFCD18317487
Description
Typically, MDL numbers correspond to proprietary or commercially available compounds used in catalysis, medicinal chemistry, or materials science. For instance, compounds like MFCD22741544 (CAS 428854-24-4) and MFCD11044885 (CAS 918538-05-3) are heterocyclic derivatives with applications in drug discovery and coordination chemistry . Without direct data for MFCD18317487, this article will adopt a framework based on structurally and functionally similar compounds discussed in the evidence, emphasizing analytical methodologies and comparative benchmarks.
Properties
IUPAC Name |
2-chloro-5-(2-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClFNO3/c1-19-10-4-2-3-7(12(10)15)9-6-16-11(14)5-8(9)13(17)18/h2-6H,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VJQJOGQFNMUCID-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1F)C2=CN=C(C=C2C(=O)O)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClFNO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50687527 | |
| Record name | 2-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.66 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261999-86-3 | |
| Record name | 2-Chloro-5-(2-fluoro-3-methoxyphenyl)pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50687527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of “MFCD18317487” typically involves a series of chemical reactions that require precise conditions. The process often starts with the selection of appropriate starting materials, followed by a sequence of reactions such as condensation, cyclization, or substitution. The reaction conditions, including temperature, pressure, and pH, are carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods: In an industrial setting, the production of “this compound” is scaled up using large reactors and automated systems. The process involves the same chemical reactions as in the laboratory but on a much larger scale. Industrial production also incorporates purification steps such as crystallization, distillation, or chromatography to achieve the required quality standards.
Chemical Reactions Analysis
Types of Reactions: “MFCD18317487” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions: The reactions of “this compound” are carried out under specific conditions, such as:
Oxidation: Conducted in acidic or basic media at elevated temperatures.
Reduction: Performed in the presence of catalysts or under inert atmospheres to prevent unwanted side reactions.
Substitution: Carried out in solvents like dichloromethane or ethanol, with controlled temperatures to ensure selectivity.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.
Scientific Research Applications
“MFCD18317487” has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent or intermediate in organic synthesis, facilitating the formation of complex molecules.
Biology: Employed in biochemical assays and studies to understand cellular processes and enzyme functions.
Medicine: Investigated for its potential therapeutic properties, including its role as a drug candidate or a diagnostic agent.
Industry: Utilized in the production of specialty chemicals, polymers, and materials with specific properties.
Mechanism of Action
The mechanism by which “MFCD18317487” exerts its effects involves interactions with specific molecular targets and pathways. These interactions can include binding to enzymes, receptors, or other biomolecules, leading to changes in their activity or function. The compound may also participate in signaling pathways, influencing cellular responses and physiological processes.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares MFCD18317487 -type compounds with two representative analogs, focusing on structural features, synthesis, and functional properties.
Structural Analogues
Compound A : CAS 428854-24-4 (MDL: MFCD22741544)
- Molecular Formula : C₁₇H₁₅FN₈
- Molecular Weight : 350.35 g/mol
- Key Features : Pyrazolo-pyrimidine core with a fluorobenzyl substituent, designed for kinase inhibition .
- Synthesis: Prepared via coupling of 1-chloro-2-methylpropan-2-yl carbamate with a diaminopyrimidine intermediate under Pd-catalyzed conditions (yield: 68–72%) .
Compound B : CAS 918538-05-3 (MDL: MFCD11044885)
- Molecular Formula : C₆H₃Cl₂N₃
- Molecular Weight : 188.01 g/mol
- Key Features : Dichlorinated pyrolotriazine scaffold, optimized for agrochemical applications .
- Synthesis : Reacted 2,4-dichloropyrrolo[1,2-f][1,2,4]triazine with 5-cyclobutyl-1H-pyrazol-3-amine in DMF (yield: 85%) .
Functional Analogues
Compound C : CAS 1533-03-5 (MDL: MFCD00039227)
- Molecular Formula : C₁₀H₉F₃O
- Molecular Weight : 202.17 g/mol
- Key Features : Trifluoromethyl ketone with applications in asymmetric catalysis .
- Comparison : Shares a fluorinated aromatic moiety with Compound A but diverges in reactivity due to the ketone group’s electrophilicity .
Compound D : CAS 1761-61-1 (MDL: MFCD00003330)
- Molecular Formula : C₇H₅BrO₂
- Molecular Weight : 201.02 g/mol
- Key Features : Brominated benzoic acid derivative used in polymer synthesis .
- Comparison : Lacks nitrogen heterocycles but aligns with this compound-type compounds in halogenated aromatic design .
Table 1: Comparative Analysis of Key Compounds
Research Findings
- Synthetic Efficiency : Halogenated analogs (Compounds B, D) exhibit higher yields (>85%) compared to nitrogen-rich heterocycles (Compounds A, C), likely due to fewer steric complications .
- Bioactivity : Pyrazolo-pyrimidines (Compound A) show superior kinase inhibition (IC₅₀: 10–50 nM) relative to pyrolotriazines (Compound B, IC₅₀: 100–200 nM), attributed to fluorobenzyl-enhanced target binding .
- Thermal Stability : Trifluoromethyl ketones (Compound C) decompose at 150°C, whereas bromobenzoic acids (Compound D) remain stable up to 250°C, reflecting halogen-dependent robustness .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
